An In-depth Technical Guide to L-Anserine Nitrate: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to L-Anserine Nitrate: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Anserine nitrate, the nitrate salt of the naturally occurring dipeptide L-Anserine (β-alanyl-3-methyl-L-histidine), is a compound of significant interest in biomedical research. Possessing notable antioxidant and neuroprotective properties, it presents potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of L-Anserine nitrate. Detailed experimental protocols for assessing its antioxidant capacity and a proposed signaling pathway for its neuroprotective effects are also presented.
Chemical Structure and Properties
L-Anserine nitrate is comprised of the dipeptide L-Anserine and a nitrate counter-ion. The chemical structure of the L-Anserine cation consists of a β-alanine residue linked to a 3-methyl-L-histidine residue.
Chemical Structure:
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IUPAC Name: (2S)-2-(3-aminopropanoylamino)-3-(3-methyl-1H-imidazol-4-yl)propanoic acid;nitric acid[1]
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Molecular Formula: C₁₀H₁₇N₅O₆[1]
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Molecular Weight: 303.27 g/mol [1]
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CAS Number: 10030-52-1[1]
Physicochemical Properties
A summary of the known physicochemical properties of L-Anserine nitrate is presented in Table 1.
| Property | Value | Reference(s) |
| Melting Point | 226-228 °C | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility | Water: 59 mg/mL (194.53 mM), sonication recommended.[3] DMSO: 3.03 mg/mL (10 mM), sonication recommended.[3] Ethanol: Insoluble.[4] | [3][4] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [2] |
Synthesis
The synthesis of L-Anserine can be achieved through the methylation of carnosine via the enzyme carnosine N-methyltransferase.[5] A chemical synthesis method for L-Anserine has also been reported, which involves the reaction of a lithium salt of 3-methyl-L-histidine with phthalyl-β-alanine and ethyl chlorocarbonate to form phthalyl-β-alanyl-3-methyl-L-histidine, followed by the removal of the phthalyl group with hydrazine to yield L-Anserine.
To obtain L-Anserine nitrate, a plausible final step would involve the neutralization of L-Anserine with nitric acid. A generalized experimental protocol for this salt formation is provided below.
Experimental Protocol: Synthesis of L-Anserine Nitrate from L-Anserine
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Dissolution: Dissolve synthesized L-Anserine in a minimal amount of a suitable solvent, such as deionized water.
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Acidification: Slowly add an equimolar amount of a dilute nitric acid solution to the L-Anserine solution with constant stirring.
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Crystallization: Allow the solution to crystallize. This process can be facilitated by slow evaporation of the solvent or by the addition of a less polar co-solvent to reduce the solubility of the salt.
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Isolation: Collect the resulting crystals by filtration.
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Washing: Wash the crystals with a small amount of a cold, non-polar solvent (e.g., diethyl ether or acetone) to remove any unreacted starting materials or impurities.
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Drying: Dry the purified L-Anserine nitrate crystals under a vacuum.
Biological Activities and Mechanisms of Action
L-Anserine nitrate is recognized for its potent antioxidant and neuroprotective activities.[4] It functions as a scavenger of hydroxyl radicals and an inhibitor of nonenzymatic protein glycation.[3]
Antioxidant Activity
L-Anserine exhibits significant antioxidant properties, including the ability to scavenge free radicals and chelate metal ions.[6][7] The antioxidant capacity of L-Anserine can be evaluated through various in vitro assays.
The following diagram illustrates a general workflow for assessing the antioxidant activity of L-Anserine nitrate.
Caption: General workflow for evaluating the antioxidant capacity of L-Anserine nitrate.
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
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Reagent Preparation: Prepare a stock solution of DPPH in methanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.
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Reaction Mixture: In a microplate well or a cuvette, mix a defined volume of the L-Anserine nitrate sample solution with the DPPH working solution.
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Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
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Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
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Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.
b) Reducing Power Assay
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Reaction Mixture: Mix the L-Anserine nitrate sample solution with a phosphate buffer (pH 6.6) and a potassium ferricyanide solution.
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Incubation: Incubate the mixture at 50°C for 20 minutes.
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Acidification: Add trichloroacetic acid to the mixture to stop the reaction.
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Centrifugation: Centrifuge the mixture to separate the supernatant.
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Color Development: Mix the supernatant with deionized water and a ferric chloride solution.
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Absorbance Measurement: Measure the absorbance of the resulting solution at 700 nm. A higher absorbance indicates greater reducing power.
c) Copper Chelation Assay
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Reaction Mixture: Mix the L-Anserine nitrate sample solution with a solution of copper(II) sulfate.
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Indicator Addition: Add a colorimetric indicator that complexes with copper, such as pyrocatechol violet. The presence of a chelating agent will prevent the formation of the copper-indicator complex.
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Incubation: Allow the reaction to proceed for a specified time at room temperature.
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Absorbance Measurement: Measure the absorbance at a wavelength specific to the copper-indicator complex (e.g., 632 nm for pyrocatechol violet). A decrease in absorbance compared to a control without the sample indicates copper chelation.
Neuroprotective Effects and the Unfolded Protein Response (UPR)
L-Anserine has been shown to protect against neurotoxicity induced by endoplasmic reticulum (ER) stress inducers.[4] While the precise mechanism for L-Anserine is still under investigation, related compounds like L-Serine are known to modulate the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the ER. The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6.
Based on the known functions of the UPR and the neuroprotective effects of related compounds, a proposed signaling pathway for L-Anserine's action is presented below. It is hypothesized that L-Anserine may help to mitigate ER stress, thereby promoting cell survival pathways.
Caption: Proposed mechanism of L-Anserine in mitigating ER stress and promoting cell survival.
Conclusion
L-Anserine nitrate is a promising compound with well-documented antioxidant properties and potential neuroprotective effects. Its chemical and physical characteristics are well-defined, and methods for its synthesis and the evaluation of its biological activity are established. Further research into the specific molecular mechanisms underlying its neuroprotective effects, particularly its interaction with the Unfolded Protein Response pathway, is warranted and could lead to the development of novel therapeutic strategies for a range of oxidative stress-related and neurodegenerative disorders.
References
- 1. L-ANSERINE NITRATE | 10030-52-1 [chemicalbook.com]
- 2. L-ANSERINE NITRATE | 10030-52-1 [amp.chemicalbook.com]
- 3. L-Anserine nitrate | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Anserine - Wikipedia [en.wikipedia.org]
- 6. Antioxidant activity of carnosine, homocarnosine, and anserine present in muscle and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
